molecular formula C12H11NO3 B11724771 3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione

3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione

Cat. No.: B11724771
M. Wt: 217.22 g/mol
InChI Key: XLMLWCKRUXEQDD-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is a heterocyclic compound that features a spiro linkage between a naphthalene ring and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro linkage . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalytic amount of p-toluenesulfonic acid to promote the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives and modified oxazolidine rings, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro linkage and the presence of both naphthalene and oxazolidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Detailed studies on its binding affinities and molecular interactions are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts different chemical and biological properties compared to its thiazolidine counterparts

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

spiro[1,3-oxazolidine-4,3'-2,4-dihydro-1H-naphthalene]-2,5-dione

InChI

InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,15)

InChI Key

XLMLWCKRUXEQDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)OC(=O)N2

Origin of Product

United States

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